molecular formula C9H19N3S B7680272 N,N',2,2-tetramethylthiomorpholine-4-carboximidamide

N,N',2,2-tetramethylthiomorpholine-4-carboximidamide

Cat. No. B7680272
M. Wt: 201.33 g/mol
InChI Key: OABBTSKPBYXVGP-UHFFFAOYSA-N
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Description

N,N',2,2-tetramethylthiomorpholine-4-carboximidamide, commonly known as TMTM, is a sulfur-containing organic compound that belongs to the class of morpholine derivatives. TMTM has found widespread use in the field of organic synthesis and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of TMTM is not well understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophilic groups in the target molecule. TMTM has been shown to react with a variety of functional groups, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
TMTM has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes. TMTM has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMTM in lab experiments is its ease of synthesis and availability. TMTM is also relatively stable and can be stored for long periods of time without significant degradation. However, TMTM can be toxic and must be handled with care. In addition, TMTM may not be suitable for certain types of experiments due to its reactivity and potential for side reactions.

Future Directions

There are several potential future directions for research involving TMTM. One area of interest is the development of new synthetic methods for TMTM and related compounds. Another area of interest is the study of the mechanism of action of TMTM and its potential applications in the field of medicinal chemistry. Additionally, the use of TMTM as a catalyst in chemical reactions and as a ligand in coordination chemistry may also be explored.

Synthesis Methods

TMTM can be synthesized by the reaction of tetramethylthiuram monosulfide with morpholine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to TMTM by the addition of an acid.

Scientific Research Applications

TMTM has been used in various scientific research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a ligand in coordination chemistry. TMTM has also been studied for its potential applications in the field of medicinal chemistry, particularly for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N,N',2,2-tetramethylthiomorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3S/c1-9(2)7-12(5-6-13-9)8(10-3)11-4/h5-7H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABBTSKPBYXVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C(=NC)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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